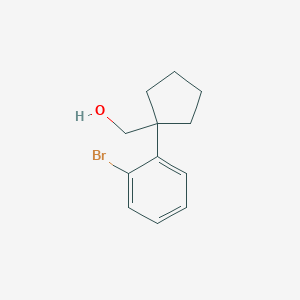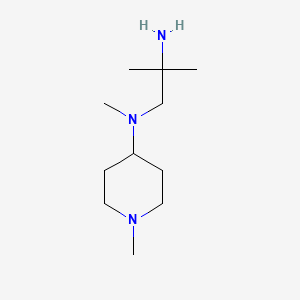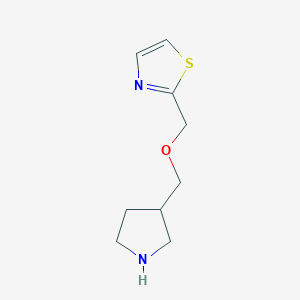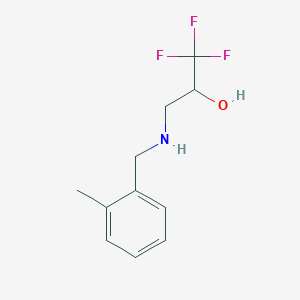
(1-(2-Bromophenyl)cyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Bromophenyl)cyclopentyl)methanol: is an organic compound with the molecular formula C12H15BrO It is a cyclopentyl derivative where a bromophenyl group is attached to the cyclopentyl ring, and a hydroxyl group is attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)cyclopentyl)methanol typically involves the reaction of 2-bromobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction
Hydrolysis: Using dilute acid or water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Using nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products:
Oxidation: (1-(2-Bromophenyl)cyclopentyl)ketone
Reduction: (1-Phenylcyclopentyl)methanol
Substitution: (1-(2-Aminophenyl)cyclopentyl)methanol or (1-(2-Thiophenyl)cyclopentyl)methanol
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-(2-Bromophenyl)cyclopentyl)methanol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromophenyl and hydroxyl groups. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
(1-Phenylcyclopentyl)methanol: Lacks the bromine atom, which may result in different reactivity and biological activity.
(1-(2-Chlorophenyl)cyclopentyl)methanol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
(1-(2-Fluorophenyl)cyclopentyl)methanol: Contains a fluorine atom, leading to different electronic effects and potential biological activity.
Uniqueness:
- The presence of the bromine atom in (1-(2-Bromophenyl)cyclopentyl)methanol makes it unique compared to its analogs. Bromine’s larger size and different electronegativity can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
[1-(2-bromophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15BrO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
InChI Key |
XANPQNPDJVIOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)

![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)



![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)

